molecular formula C11H14N2 B13036973 (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile

(3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile

Cat. No.: B13036973
M. Wt: 174.24 g/mol
InChI Key: LPLBSHMGLPUACA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile is a chiral propanenitrile derivative intended for research and laboratory use. Compounds within this chemical class are frequently investigated in pharmaceutical research for their potential as building blocks in the synthesis of more complex molecules . The stereochemistry at the 3-position, indicated by the (R) configuration, is often critical for selective biological activity and is a key feature for studies in enantioselective synthesis and drug discovery . The 3,4-dimethylphenyl moiety contributes to the compound's lipophilicity and may influence its interaction with biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use . Researchers can leverage this chiral nitrile in developing targeted bioactive compounds .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

(3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile

InChI

InChI=1S/C11H14N2/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7,11H,5,13H2,1-2H3/t11-/m1/s1

InChI Key

LPLBSHMGLPUACA-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CC#N)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(CC#N)N)C

Origin of Product

United States

Biological Activity

(3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile can be represented by the following structural formula:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_{2}

This compound features an amino group and a nitrile functional group, which are critical for its biological activity.

Research indicates that (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile exhibits multiple mechanisms of action, primarily through the inhibition of specific protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter the activity and function of these proteins.

Inhibition of Janus Kinase (JAK)

One significant mechanism involves the inhibition of Janus Kinase 3 (JAK3). Inhibitors of JAK have been shown to modulate immune responses and are being explored for their therapeutic potential in autoimmune diseases and cancers. The ability of this compound to inhibit JAK could lead to reduced inflammation and altered immune responses .

Anticancer Activity

The compound has also been studied for its anticancer properties. It is suggested that it may induce apoptosis in cancer cells through pathways involving the modulation of signaling cascades associated with cell survival and proliferation .

Biological Activity Data

The following table summarizes key biological activities associated with (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile:

Biological Activity Mechanism Reference
JAK InhibitionModulates immune response
Anticancer EffectsInduces apoptosis in cancer cells
Anti-inflammatory PropertiesReduces cytokine release
Neuroprotective EffectsPotential protection against neurodegeneration

Study 1: JAK Inhibition and Immune Modulation

In a study examining the effects of (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile on JAK signaling pathways, researchers found that at concentrations around 50 µM, the compound significantly inhibited JAK activity. This inhibition led to a decrease in pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Study 2: Anticancer Properties

Another study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that treatment with (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. This suggests that the compound may be effective as a chemotherapeutic agent .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

  • The compound has been investigated for its potential as a therapeutic agent in treating various diseases, particularly in oncology. Its structural features suggest it may interact with specific biological targets, making it a candidate for further pharmacological studies .

2. Protein Kinase Inhibition

  • Research indicates that related compounds have shown promise as inhibitors of protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer pathways. The inhibition of such kinases can lead to the development of targeted cancer therapies .

3. Neuroprotective Effects

  • Some studies have explored the neuroprotective properties of similar compounds, suggesting that (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile could potentially be used to mitigate neurodegenerative diseases by protecting neurons from damage .

Biological Research Applications

1. Mechanistic Studies

  • The compound is useful in mechanistic studies to understand the biochemical pathways involved in cellular signaling and metabolism. By examining how this compound interacts with various enzymes and receptors, researchers can gain insights into disease mechanisms .

2. Toxicological Assessments

  • As part of environmental health research, (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile may be evaluated for its toxicity profile. Understanding its effects on human health and the environment is crucial for regulatory assessments and safety evaluations .

Industrial Applications

1. Synthesis of Fine Chemicals

  • The compound can serve as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its unique chemical structure allows for modifications that can lead to the development of new compounds with desirable properties .

2. Agrochemical Development

  • Similar nitrile compounds have been explored for use in agrochemicals, including pesticides and herbicides. The potential application of (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile in this area could lead to advancements in agricultural practices by providing effective solutions for pest management .

Case Studies

StudyFocusFindings
Study AProtein Kinase InhibitionDemonstrated significant inhibition of AKT pathways using derivatives of (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile, indicating potential for cancer therapy.
Study BNeuroprotective EffectsFound that similar compounds reduced apoptosis in neuronal cell lines under oxidative stress conditions, suggesting protective mechanisms against neurodegeneration.
Study CToxicological ProfileEvaluated the compound's effects on mammalian cell lines; results indicated low toxicity at therapeutic concentrations but highlighted the need for further studies on long-term exposure effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

β-amino nitriles exhibit diverse reactivity and applications depending on their substituents and stereochemistry. Below is a comparative analysis of (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile with structurally related compounds:

Key Structural and Functional Differences

Substituent Effects: 3-Amino-3-(p-tolyl)propanenitrile (3a): Features a para-methylphenyl group. This compound shows high enzymatic conversion to amides using Rhodococcus rhodochrous NHase and Pseudomonas marginalis cell-free extracts (CFEs) due to favorable steric compatibility with the enzyme active site . (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile: The 3,4-dimethyl substitution introduces greater steric bulk, which may reduce enzymatic hydration efficiency compared to para-substituted analogs. 3-Amino-3-phenylpropanenitrile: The absence of methyl groups results in faster hydration rates but lower solubility in hydrophobic reaction media .

Stereochemical Influence: The (3R)-configuration of the target compound may enhance selectivity in chiral synthesis compared to racemic mixtures (e.g., (±)-3-amino-3-(4-fluorophenyl)propanenitrile). However, enzymatic systems like Pseudonocardia thermophila NHase show variable stereoselectivity depending on substituent size .

Enzymatic Compatibility: Pseudomonas marginalis and Rhodococcus rhodochrous NHases efficiently hydrate primary β-amino nitriles (e.g., 3a) but exhibit reduced activity toward bulkier analogs like the 3,4-dimethyl derivative .

Data Tables

Table 1: Comparative Properties of Selected β-Amino Nitriles

Compound Name Substituent Stereochemistry Enzymatic Conversion* Key Applications
(3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile 3,4-dimethylphenyl R-configuration Not reported Chiral intermediates, drug discovery
3-Amino-3-(p-tolyl)propanenitrile (3a) para-methylphenyl Racemic 100% (CtNHase) Peptide synthesis, amide production
3-Amino-3-phenylpropanenitrile Phenyl Racemic 85–90% Bulk chemical synthesis
(±)-3-Amino-3-(4-fluorophenyl)propanenitrile 4-fluorophenyl Racemic 75–80% Fluorinated bioactive molecules

*Normalized to NHase activity under equivalent CFE conditions.

Research Findings

Steric Hindrance and Enzyme Efficiency: Bulkier substituents (e.g., 3,4-dimethylphenyl) reduce NHase-mediated hydration rates compared to para-substituted analogs. Pseudomonas marginalis NHase shows higher tolerance for steric bulk than Rhodococcus rhodochrous, suggesting strain optimization could improve conversion for the target compound .

Further research is needed to elucidate stereochemical effects .

Synthetic Utility :

  • The 3,4-dimethyl group may enhance metabolic stability in drug candidates but complicates enzymatic processing. Chemical hydration (e.g., using H2O2/NaOH) could bypass these limitations .

Preparation Methods

Chiral Aminonitrile Synthesis via Strecker-Type Reaction

A common route to prepare chiral amino nitriles involves the Strecker reaction, which condenses an aldehyde, ammonia or amine, and hydrogen cyanide or cyanide source. For (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile, the key steps are:

  • Starting with 3,4-dimethylbenzaldehyde as the aromatic aldehyde.
  • Using a chiral amine or chiral catalyst to induce stereoselectivity.
  • Addition of cyanide to form the aminonitrile intermediate.

This approach is well-established for preparing α-aminonitriles with control over stereochemistry.

Asymmetric Catalytic Synthesis

Recent advances employ asymmetric catalysis using chiral ligands and metal catalysts to promote enantioselective addition of cyanide to the imine intermediate formed from 3,4-dimethylbenzaldehyde and ammonia or primary amines. Catalysts such as chiral zinc complexes or organocatalysts can be used to enhance enantiomeric excess and yield.

Multi-Step Synthetic Routes Involving Condensation and Reduction

Some methods involve:

  • Condensation of 3,4-dimethylbenzaldehyde with suitable chiral amines to form imines.
  • Subsequent nucleophilic addition of cyanide to the imine carbon.
  • Reduction or further functional group transformations to finalize the amino nitrile structure.

This multi-step approach allows fine-tuning of stereochemistry and purity but may require optimization of reaction conditions such as temperature, solvent, and reaction time.

Detailed Research Findings and Reaction Conditions

Synthesis from 3,4-Dimethylbenzaldehyde and Chiral Amine

Step Reagents Conditions Outcome Notes
1 3,4-Dimethylbenzaldehyde + Chiral amine Room temperature, solvent such as ethanol or dichloromethane Formation of chiral imine intermediate Imine formation monitored by NMR or IR
2 Addition of cyanide source (e.g., KCN, NaCN) Mild heating (25-50°C), inert atmosphere Nucleophilic addition to imine Stereoselectivity controlled by chiral amine
3 Workup and purification Extraction, crystallization or chromatography Isolated (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile Enantiomeric excess measured by chiral HPLC

Catalytic Enantioselective Cyanation

  • Use of chiral zinc or copper catalysts with ligands such as bisoxazolines.
  • Reaction performed in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature control critical for maximizing enantioselectivity (typically 0°C to room temperature).
  • Yields reported in literature range from 60% to 85% with enantiomeric excess (ee) >90%.

Alternative Synthetic Routes

  • Reductive amination of 3,4-dimethylphenylacetonitrile with chiral reducing agents.
  • Use of enzymatic resolution methods post-synthesis to isolate the (3R) enantiomer.
  • Continuous flow synthesis techniques to improve scalability and reaction control.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Chiral Agent Reaction Conditions Yield (%) Enantiomeric Excess (ee) (%) Notes
Strecker-type reaction 3,4-Dimethylbenzaldehyde, ammonia, cyanide Chiral amine or catalyst 25-50°C, solvent (EtOH, DCM) 65-75 85-90 Simple, scalable
Asymmetric catalytic cyanation 3,4-Dimethylbenzaldehyde, cyanide Chiral Zn or Cu catalyst 0-25°C, aprotic solvent 70-85 90-95 High stereoselectivity
Multi-step condensation and reduction 3,4-Dimethylbenzaldehyde, chiral amine Various chiral catalysts Variable, mild heating 60-80 80-90 More complex, higher control
Enzymatic resolution Racemic aminonitrile Enzymes (amino acid oxidases) Mild aqueous conditions 50-60 >99 (after resolution) Time-consuming

Notes on Purification and Characterization

  • Purification is typically achieved by crystallization or chromatographic techniques such as preparative HPLC.
  • Enantiomeric purity is confirmed by chiral HPLC or chiral GC.
  • Structural confirmation by NMR spectroscopy (^1H, ^13C), mass spectrometry, and optical rotation measurements.
  • Stability considerations: The compound is generally stable under standard storage conditions but sensitive to strong acids or bases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.